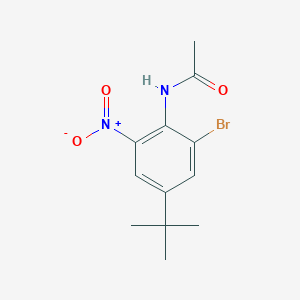

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-7(16)14-11-9(13)5-8(12(2,3)4)6-10(11)15(17)18/h5-6H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVNQRTHNNHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)C(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It focuses on the structural validation and spectroscopic fingerprinting of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide , a sterically congested aniline derivative often used as a scaffold in heterocyclic synthesis or as a model for studying rotational barriers in amides.

Executive Summary & Chemical Context

Compound: N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

CAS Registry (Precursor): 1027356-55-3 (2-Bromo-4-tert-butyl-6-nitroaniline)

Molecular Formula: C

This molecule represents a class of 2,6-disubstituted acetanilides . The presence of bulky ortho-substituents (Bromine and Nitro) creates significant steric strain around the amide bond. From a spectroscopic standpoint, this molecule is distinct due to:

-

Restricted Rotation: The steric bulk hinders rotation around the N-C(carbonyl) bond, potentially leading to observable rotamers (cis/trans isomers) in NMR at ambient temperatures.

-

Intramolecular Hydrogen Bonding: The ortho-nitro group typically forms a weak 6-membered hydrogen bond with the amide proton, shifting the N-H signal significantly downfield.

Synthesis & Experimental Workflow

To ensure the integrity of the spectroscopic data, the sample must be prepared via a controlled acetylation of the aniline precursor. Direct nitration of the acetanilide is less regioselective; therefore, the acetylation of the pre-functionalized aniline is the preferred route.

Synthesis Protocol (Acetylation)

-

Reagents: 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 eq), Acetic Anhydride (1.5 eq), Glacial Acetic Acid (Solvent), catalytic H

SO -

Procedure:

-

Dissolve the aniline in glacial acetic acid (5 mL/mmol).

-

Add acetic anhydride dropwise at room temperature.

-

Heat to 60°C for 2 hours. (Note: The steric hindrance at the aniline nitrogen requires thermal activation).

-

Quench by pouring into ice water.

-

Filter the precipitate and recrystallize from EtOH/Water.

-

Workflow Visualization

The following diagram outlines the logical flow from synthesis to analytical validation.

Figure 1: Synthesis and validation workflow for the target acetamide.

Spectroscopic Data Analysis

The following sections detail the expected spectral characteristics. Note: Values are derived from substituent additivity rules and analogous 2,6-disubstituted acetanilides.

Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive diagnostic pattern.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ / APCI+ | Protonated molecular ion [M+H] |

| Molecular Ion | 315.0 / 317.0 | Characteristic 1:1 doublet intensity due to |

| Fragmentation | [M-42] | Loss of ketene (CH |

Infrared Spectroscopy (FT-IR)

The functional groups create a unique fingerprint in the solid state (KBr or ATR).

| Frequency (cm | Assignment | Notes |

| 3250 - 3350 | Weak/Broad. Lower frequency than typical amides due to H-bonding with -NO | |

| 1670 - 1690 | Amide I band. Slightly elevated due to lack of planarity with the ring (steric inhibition of resonance). | |

| 1530 - 1550 | Strong asymmetric nitro stretch. | |

| 1340 - 1360 | Symmetric nitro stretch. | |

| 2960 - 2970 | Alkyl C-H stretches from the tert-butyl group. |

Nuclear Magnetic Resonance (NMR)

This is the primary method for structural confirmation.

H NMR (400 MHz, DMSO-d

)

Key Insight: Expect sharp singlets for the alkyl groups, but potential broadening of the amide proton or rotameric splitting if the spectrum is run at low temperatures.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.80 - 10.20 | Singlet (br) | 1H | NH | Deshielded by amide anisotropy and intramolecular H-bond to NO |

| 8.15 | Doublet ( | 1H | Ar-H (C5) | Positioned between NO |

| 7.95 | Doublet ( | 1H | Ar-H (C3) | Positioned between Br and t-Bu. Less deshielded than C5. |

| 2.10 - 2.20 | Singlet | 3H | CO-CH | Acetyl methyl group. |

| 1.32 | Singlet | 9H | C(CH | tert-Butyl group. Intense diagnostic singlet. |

C NMR (100 MHz, DMSO-d

)

| Shift ( | Assignment |

| 168.5 | C=O (Amide Carbonyl) |

| 148.0 | C-N (Ipso carbon, attached to NH) |

| 145.0 | C-NO |

| 142.0 | C-tBu (C4, Para position) |

| 132.0 | C-H (C5, aromatic methine) |

| 128.0 | C-H (C3, aromatic methine) |

| 118.0 | C-Br (C2, shielded by heavy atom effect) |

| 34.5 | C -(CH |

| 30.8 | C-(C H |

| 23.5 | CO-C H |

Structural Elucidation Logic

The following diagram illustrates the decision matrix used to assign the aromatic protons, ensuring the distinction between the proton ortho to the Nitro group versus the proton ortho to the Bromine.

Figure 2: NMR assignment logic for the aromatic protons.

Quality Control & Storage

-

Purity Check: HPLC (C18 column, MeCN/H

O gradient). The compound should elute later than the aniline precursor due to the loss of the polar NH -

Storage: Store at 2-8°C. Protect from light (nitro compounds can be photosensitive).

-

Safety: This compound is a nitro-aromatic; handle with care as a potential sensitizer.

References

-

PubChem Compound Summary. (2025). 2-Bromo-4-(tert-butyl)-6-nitroaniline (Precursor Data).[1] National Center for Biotechnology Information. [Link]

-

Wasserman, H. J., Ryan, R. R., & Layne, S. P. (1985).[2] Structure of acetanilide.[2][3][4][5] Acta Crystallographica Section C. (Reference for amide bond geometry and H-bonding). [Link]

-

Gowda, B. T., et al. (2009).[6] 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. (Analogous structure comparison). [Link]

Sources

- 1. 2-Bromo-4-(tert-butyl)-6-nitroaniline | C10H13BrN2O2 | CID 50997856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 3. researchgate.net [researchgate.net]

- 4. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

- 5. jcbsc.org [jcbsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Versatile Building Block for Complex Molecule Synthesis

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically demanding tert-butyl group, a reactive bromine atom, and a readily transformable nitro group, makes it an attractive precursor for the synthesis of a diverse range of complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science.

The strategic placement of these functional groups offers multiple avenues for synthetic diversification. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The nitro group can be selectively reduced to an amine, which is a key functional group for a vast array of chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic systems.[3] Furthermore, the tert-butyl group can impart desirable steric and electronic properties to the final molecule, potentially influencing its conformation, solubility, and biological activity.[3]

This application note provides a comprehensive guide to the synthesis and potential applications of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide, complete with detailed experimental protocols and an exploration of its utility in constructing advanced molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is presented in the table below. These values are predicted based on its chemical structure and comparison with related molecules.

| Property | Value |

| Molecular Formula | C₁₂H₁₅BrN₂O₃ |

| Molecular Weight | 315.16 g/mol |

| CAS Number | 1160573-91-0[4] |

| Appearance | Expected to be a yellow crystalline solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

The synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide can be accomplished through a multi-step sequence starting from commercially available 4-(tert-butyl)aniline. The synthetic strategy involves electrophilic aromatic substitution to introduce the nitro and bromo groups, followed by acetylation of the aniline nitrogen.

Caption: Proposed synthetic route to N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide.

Protocol 1: Synthesis of 4-(tert-butyl)-2-nitroaniline

This protocol is based on standard nitration procedures for substituted anilines.[5]

Materials:

-

4-(tert-butyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-(tert-butyl)aniline (1 equivalent) to concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-(tert-butyl)aniline, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-(tert-butyl)-2-nitroaniline.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

This protocol employs N-bromosuccinimide for the regioselective bromination of the activated aromatic ring.

Materials:

-

4-(tert-butyl)-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve 4-(tert-butyl)-2-nitroaniline (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Protocol 3: Synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

This protocol is based on standard acetylation procedures for anilines.[3]

Materials:

-

2-Bromo-4-(tert-butyl)-6-nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-4-(tert-butyl)-6-nitroaniline (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2 equivalents) to the solution.

-

Heat the reaction mixture at 80-90°C for 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol-water mixture.[6]

Synthetic Applications

The strategic arrangement of functional groups in N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide opens up a wide array of possibilities for its use in the synthesis of more complex molecules.

Caption: Key synthetic transformations of the title compound.

Precursor to Substituted Anilines and Heterocycles via Nitro Group Reduction

A primary and highly valuable transformation of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is the reduction of the nitro group to an amine. This transformation yields N-(2-amino-6-bromo-4-(tert-butyl)phenyl)acetamide, a key intermediate for a variety of subsequent reactions.

Protocol 4: Reduction of the Nitro Group

This protocol utilizes tin(II) chloride dihydrate for the selective reduction of the nitro group.[3]

Materials:

-

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (5 M)

-

Ethyl Acetate

Procedure:

-

Suspend N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with 5 M NaOH solution until the pH is basic.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain N-(2-amino-6-bromo-4-(tert-butyl)phenyl)acetamide.

The resulting ortho-phenylenediamine derivative is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are common scaffolds in pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring makes N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[7][8] These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to biaryl structures.[1][9]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[8]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted anilines.[8]

-

Heck Coupling: Reaction with alkenes to form new C-C bonds.

General Protocol for Suzuki-Miyaura Coupling (Illustrative Example):

Materials:

-

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

To a degassed mixture of a suitable solvent, add N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide (1 equivalent), the arylboronic acid, and the base.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted anilines and acetamides are prevalent structural motifs in a large number of kinase inhibitors, which are a cornerstone of targeted cancer therapy.[3] The scaffold provided by N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide, after reduction of the nitro group and subsequent cross-coupling reactions, can be envisioned as a precursor to novel kinase inhibitors. The tert-butyl group can provide steric bulk that may enhance binding affinity and selectivity for the target kinase. The acetamide moiety is also a common feature in many approved kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding site of the enzyme.[3]

Conclusion

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is a valuable and versatile intermediate for organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex and biologically active molecules. The protocols provided herein offer reliable pathways for its synthesis and subsequent derivatization, highlighting its potential as a key building block in drug discovery and materials science research.

References

- Vertex AI Search, CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. Accessed February 24, 2026.

- BLDpharm, 1160573-91-0|N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide. Accessed February 24, 2026.

- Benchchem, Application Notes and Protocols: N-(2-tert-butyl-4-nitrophenyl)

- Benchchem, Performance Showdown: A Comparative Guide to Catalysts for N-(4-Bromopyridin-2-yl)acetamide Couplings. Accessed February 24, 2026.

- Organic Syntheses, n-bromoacetamide. Accessed February 24, 2026.

- PubChemLite, N-(2-bromo-6-nitrophenyl)acetamide (C8H7BrN2O3). Accessed February 24, 2026.

- PubChem, N-(2-bromo-4-nitrophenyl)acetamide | C8H7BrN2O3 | CID 11311475. Accessed February 24, 2026.

- Dalton Transactions (RSC Publishing), Palladium(ii) complexes of N,N-diphenylacetamide based thio/selenoethers and flower shaped Pd16S7 and prismatic Pd17Se15 nano-particles tailored as catalysts for C–C and C–O coupling. Accessed February 24, 2026.

- Organic Syntheses, Recent Applications of BDSB (Et2SBr•SbCl5Br)

- Journal of Chemical and Biological and Physical Sciences, Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Accessed February 24, 2026.

- ResearchGate, 2-Bromo-N-(4-bromophenyl)acetamide. Accessed February 24, 2026.

- Benchchem, Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)

-

ResearchGate, p-tert-Butylthiacalix[1]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Accessed February 24, 2026.

- PubChem, N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690. Accessed February 24, 2026.

- PMC, Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Accessed February 24, 2026.

- ResearchGate, On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Accessed February 24, 2026.

- PMC, 2-Bromo-N-(4-bromophenyl)acetamide. Accessed February 24, 2026.

- Fisher Scientific, Palladium-Catalysed Coupling Chemistry. Accessed February 24, 2026.

- Organic & Biomolecular Chemistry (RSC Publishing), Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. Accessed February 24, 2026.

- Chemistry LibreTexts, 2.2: Pd-Catalyzed Cross Coupling Reactions. Accessed February 24, 2026.

- Google Patents, CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Accessed February 24, 2026.

- ChemScene, 2-Bromo-6-(tert-butyl)-4-nitrophenol. Accessed February 24, 2026.

- Universitat Rovira i Virgili, Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)

- Wikipedia, Nitroacetanilide. Accessed February 24, 2026.

- Amanote Research, (PDF) 2-Bromo-N-(4-Bromophenyl)acetamide - Acta. Accessed February 24, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium(ii) complexes of N,N-diphenylacetamide based thio/selenoethers and flower shaped Pd16S7 and prismatic Pd17Se15 nano-particles tailored as catalysts for C–C and C–O coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1160573-91-0|N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. jcbsc.org [jcbsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls - PMC [pmc.ncbi.nlm.nih.gov]

laboratory synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

An in-depth guide to the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, safety considerations, and characterization methods.

Introduction and Strategic Overview

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is a substituted aromatic amide whose structural motifs are of interest in medicinal chemistry and organic synthesis. The presence of a bulky tert-butyl group, a bromine atom, and a nitro group on the phenyl ring offers multiple points for further chemical modification, making it a valuable intermediate.[1] For instance, the nitro group can be reduced to an amine, which can then be used to construct heterocyclic rings or form other functional groups, a common strategy in the development of therapeutic agents.[2]

The synthesis of this target molecule is most logically achieved through the acetylation of its corresponding aniline precursor, 2-Bromo-4-(tert-butyl)-6-nitroaniline. This application note details a robust, two-part synthetic approach:

-

Part A: Synthesis of the Precursor: Preparation of 2-Bromo-4-(tert-butyl)-6-nitroaniline.

-

Part B: Final Acetylation: The N-acetylation of the precursor to yield the final product, N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide.

This guide emphasizes the rationale behind procedural steps, adherence to stringent safety protocols, and methods for ensuring the integrity and purity of the final compound.

Chemical Principles and Synthesis Strategy

The overall synthesis relies on fundamental reactions in organic chemistry. The key transformation is the acetylation of a primary aromatic amine, which proceeds via a nucleophilic acyl substitution mechanism.[3] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline precursor attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). This is followed by the elimination of a leaving group (acetate ion) to form the stable amide product.

The choice to perform acetylation as the final step is strategic. The precursor, a substituted nitroaniline, is moderately deactivated, ensuring a controlled reaction with the acetylating agent. The entire synthetic workflow is designed to be efficient and reproducible.

Caption: High-level workflow for the synthesis of the target compound.

Comprehensive Safety Protocols

The synthesis involves several hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[4]

| Chemical | Primary Hazards | Handling Precautions |

| Substituted Anilines | Toxic, potential skin sensitizer, harmful if swallowed or absorbed through skin.[5] | Avoid inhalation and skin contact. Use powder-free nitrile gloves. |

| Acetic Anhydride | Corrosive, causes severe skin and eye burns, lachrymator.[6] | Handle with extreme care in a fume hood. Ensure an eyewash station is accessible. |

| Glacial Acetic Acid | Corrosive, flammable. | Keep away from ignition sources. Handle in a well-ventilated area. |

| Nitric & Sulfuric Acids | Highly corrosive, strong oxidizers, can cause severe burns. | Add reagents slowly to control exothermic reactions. Wear acid-resistant gloves and face shield. |

| Brominating Agents (e.g., NBS) | Toxic, corrosive, irritant. | Dispense in a fume hood. Avoid inhalation of dust. |

| Organic Solvents | Flammable, may be irritants or toxic. | Use in a well-ventilated area, away from open flames. Ground equipment to prevent static discharge. |

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.[8]

Part A: Protocol for Precursor Synthesis

Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

This protocol is adapted from established methods for the bromination of substituted anilines.[9] The synthesis starts from 4-(tert-butyl)-2-nitroaniline.

Materials and Equipment:

-

4-(tert-butyl)-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Round-bottom flask with magnetic stirrer

-

Heating mantle and temperature controller

-

Condenser

-

Standard glassware for work-up (separatory funnel, beakers)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(tert-butyl)-2-nitroaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. The reaction is exothermic and the temperature should be monitored.

-

Reaction: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 2-Bromo-4-(tert-butyl)-6-nitroaniline.[10]

Part B: Protocol for Synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

This protocol details the N-acetylation of the previously synthesized precursor. The procedure is based on standard and widely-cited acetylation methods for aromatic amines.[2][11]

Caption: Reaction scheme for the acetylation of the precursor.

Materials and Equipment:

-

2-Bromo-4-(tert-butyl)-6-nitroaniline (from Part A)

-

Acetic Anhydride (>98% purity)

-

Glacial Acetic Acid

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Ice bath

-

Büchner funnel and vacuum flask

-

Filter paper

-

Glassware for recrystallization

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).

-

Reagent Addition: While stirring, add acetic anhydride (1.2 eq) to the solution.

-

Heating: Attach a condenser to the flask and heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature for 2 hours. Monitor the reaction's completion using TLC (a suitable eluent is a 3:1 mixture of hexane and ethyl acetate). The product spot should be less polar than the starting aniline.

-

Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 200 mL of ice-cold water while stirring vigorously. The target acetamide, being insoluble in water, will precipitate out as a solid.

-

Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any remaining acetic acid or anhydride.

-

Drying: Dry the product either by air-drying on the funnel or by placing it in a vacuum oven at a low temperature (40-50°C) until a constant weight is achieved.

Purification by Recrystallization

To obtain a highly pure product, recrystallization is essential. An ethanol-water mixture is typically an effective solvent system for this type of compound.[10]

-

Place the crude, dried product in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol required to just dissolve the solid.

-

To the hot solution, add water dropwise until a slight turbidity persists.

-

Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry to a constant weight.

Data Summary and Characterization

The identity and purity of the synthesized N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide should be confirmed using standard analytical techniques.

Physicochemical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 2-Bromo-4-(tert-butyl)-6-nitroaniline | C₁₀H₁₃BrN₂O₂ | 289.13 | 1027356-55-3[1] | Yellow Solid (Expected) |

| N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide | C₁₂H₁₅BrN₂O₃ | 315.16 | 1160573-91-0 | Solid (Expected) |

Characterization Methods:

-

Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The ¹H NMR should show characteristic peaks for the aromatic protons, the tert-butyl singlet, and the acetamide methyl and NH protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The spectrum should show the molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated mass, along with a characteristic isotopic pattern for bromine.

-

Infrared (IR) Spectroscopy: Should show characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II) of the acetamide group, as well as bands for the nitro group (asymmetric and symmetric stretches).

References

-

Organic Syntheses Procedure, n-bromoacetamide. Organic Syntheses. Available from: [Link]

-

PubChem, (Date not available). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

Autech, (Date not available). MSDS of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide. Available from: [Link]

-

PrepChem.com, (Date not available). Preparation of 2-Bromo-4-chloro-6-iodo-N-nitroaniline. Available from: [Link]

-

PubChem, (Date not available). 2-Bromo-4-(tert-butyl)-6-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry, (Date not available). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Available from: [Link]

-

ResearchGate, (2012). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Available from: [Link]

-

Supporting Information, (Date not available). Synthesis route towards the basic warhead. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Biological Sciences, (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

-

IOSR Journal of Applied Chemistry, (Date not available). One-pot efficient reductive acetylation of aromatic nitro compounds. Available from: [Link]

-

Scribd, (Date not available). Acetylation New | PDF | Amine | Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts, (2019). 16.6: Multistep Synthesis. Available from: [Link]

-

Quora, (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Available from: [Link]

-

ResearchGate, (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

-

The Royal Society of Chemistry, (Date not available). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

-

PrepChem.com, (Date not available). Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]

Sources

- 1. 2-Bromo-4-(tert-butyl)-6-nitroaniline | C10H13BrN2O2 | CID 50997856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. chemscene.com [chemscene.com]

- 5. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iosrjournals.org [iosrjournals.org]

Application Note: Safe Handling and Optimization of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide in Organic Synthesis

Executive Summary

This application note provides a comprehensive safety and operational framework for researchers working with N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide (CAS: 1160573-91-0).[1] As a polysubstituted nitroacetanilide, this compound presents specific challenges regarding thermal stability, skin absorption, and potential mutagenicity. It is frequently utilized as a high-value intermediate in the synthesis of benzimidazoles, indoles, and complex heterocyclic pharmacophores.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide actionable, field-proven protocols for scale-up, isolation, and waste management, ensuring scientific integrity and personnel safety.

Chemical Identity and Hazard Profiling[2]

Understanding the structural moieties of this compound is critical for predicting reactivity and biological interaction. The presence of a nitro group (

Table 1: Physicochemical Properties and GHS Hazard Classification

| Property / Hazard | Description / Value |

| Chemical Formula | |

| Molecular Weight | 315.16 g/mol |

| Physical State | Solid (Crystalline, typically yellow/orange) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water.[1] |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation).[1][2][3] Harmful if swallowed or absorbed. |

| Skin/Eye Corrosion | Category 2/2A .[1][3] Causes skin irritation and serious eye irritation.[2][3][4][5][6] |

| Specific Target Organ | STOT SE 3 . May cause respiratory tract irritation.[3][4][6] |

| Special Note | Nitroaromatic Risk: Potential for Methemoglobinemia upon prolonged exposure.[1] |

Critical Mechanistic Insight: The electron-withdrawing nature of the nitro and bromo groups activates the acetamide nitrogen, making it susceptible to hydrolysis under strongly acidic or basic conditions. However, this same electronic push-pull system stabilizes the crystalline lattice, often resulting in high melting points (>150°C), which can lead to dangerous pressure build-up if heated in sealed vessels without adequate headspace.[1]

Engineering Controls and PPE Strategy

The "Defense in Depth" strategy is required for handling halogenated nitroaromatics. Reliance solely on PPE is insufficient due to the compound's potential for dust generation and skin absorption.

Diagram 1: Risk Mitigation & Handling Workflow

Caption: Operational workflow emphasizing engineering controls prior to PPE selection.

Specific PPE Recommendations[4][5][6][7][9][10][11][12]

-

Respiratory: If handling >500 mg of powder outside a glove box, use a P95/P100 particulate respirator to prevent inhalation of dust.

-

Dermal: Double-gloving is mandatory.[1] The tert-butyl group facilitates transport across lipid bilayers.[1]

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of fine dust migration.

Operational Protocols

Protocol A: Safe Weighing and Transfer

Objective: Minimize dust generation and static discharge risks.

-

Environment: Perform all weighing in a certified chemical fume hood or a powder containment balance enclosure.

-

Static Control: Use an antistatic gun or ionizer bar if the ambient humidity is <30%, as nitro-compounds can be shock-sensitive if completely desiccated and subjected to static discharge.

-

Transfer:

-

Tare the reaction vessel directly (if size permits) to avoid secondary transfer steps.

-

If using a weighing boat, rinse the boat with the reaction solvent (e.g., DCM or DMF) into the vessel to ensure quantitative transfer and suppress dust.

-

Protocol B: Reaction Setup and Temperature Control

Context: Common usage involves reduction of the nitro group or nucleophilic substitution.

-

Solvent Selection: Avoid low-boiling ethers (e.g., diethyl ether) if heating is required.[1] Use higher boiling, stable solvents like Toluene or DMF.

-

Thermal Management:

-

Caution: Do not heat neat (dry) solid above 100°C.[1]

-

Ensure a reflux condenser is active before heating begins.

-

Self-Validating Step: Monitor internal temperature vs. mantle temperature.[1] A sharp deviation (internal temp rising faster than mantle) indicates an exotherm; immediately remove the heat source and apply an ice bath.

-

-

Quenching:

Emergency Response and First Aid

Exposure to nitroaromatics requires specific medical awareness regarding Methemoglobinemia (oxidation of hemoglobin), which causes cyanosis (blue skin/lips).[1]

Diagram 2: Emergency Response Decision Tree

Caption: Decision logic for immediate response to exposure incidents.

Specific Medical Actions[3][4][5][6][7][11][12][13]

-

In Case of Cyanosis: If the victim's lips or fingernails turn blue, administer oxygen immediately. Medical professionals should be alerted to the possibility of methemoglobinemia; Methylene Blue is the standard antidote but must be administered by a physician.

-

Eye Contact: Flush with lukewarm water.[1] Do not use neutralizing agents (acids/bases) in the eyes.

Waste Management

Proper disposal is crucial due to the halogen content (Bromine) and the nitrogen content.

-

Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong reducers (e.g., metal hydrides) in the waste stream.[1]

-

Classification: Label as "Halogenated Organic Waste, Toxic."

-

Container: High-density polyethylene (HDPE) or glass containers. Avoid metal cans which may corrode due to slow hydrolysis of the bromide over time.

References

-

National Institutes of Health (NIH) - PubChem. 2-Bromo-4-(tert-butyl)-6-nitroaniline (Precursor Data).[1] PubChem Compound Summary. [Link][1]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1]

-

American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

Application Note: Strategic Utilization of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide in Heterocyclic Scaffold Assembly

Executive Summary

This application note details the synthetic utility of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide (referred to herein as Compound A ). This molecule represents a "privileged scaffold" precursor in medicinal chemistry due to its unique substitution pattern:

-

Steric/Lipophilic Anchor: The tert-butyl group at the para position improves solubility in organic solvents and blocks metabolic oxidation at the most reactive site, a critical feature for drug candidates.

-

Orthogonal Reactivity: The presence of a nitro group (reducible), an acetamide (directing group/nucleophile), and a bromine atom (cross-coupling handle) allows for divergent synthesis of benzimidazoles , indoles , and quinoxalines .

This guide focuses on the reductive cyclization to substituted benzimidazoles and palladium-catalyzed cross-coupling strategies.

Chemical Profile & Precursor Synthesis[1][2][3]

Before exploring heterocyclic applications, the high-purity synthesis of the title compound is required.

Compound A Properties:

-

Formula: C₁₂H₁₅BrN₂O₃

-

MW: 315.17 g/mol

-

Appearance: Yellow to orange crystalline solid

-

Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

Protocol 1: Acetylation of 2-Bromo-4-(tert-butyl)-6-nitroaniline

Rationale: The free amine is acetylated to protect the nitrogen and provide the 2-carbon source for the eventual benzimidazole ring.

Reagents:

-

2-Bromo-4-(tert-butyl)-6-nitroaniline (1.0 equiv)[1]

-

Acetic Anhydride (Ac₂O) (1.5 equiv)

-

Glacial Acetic Acid (Solvent, 5 mL/g of substrate)

-

Conc. H₂SO₄ (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline precursor in glacial acetic acid.

-

Addition: Add acetic anhydride dropwise at room temperature. Add catalytic H₂SO₄.

-

Heating: Heat the mixture to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting aniline (more polar) should disappear.

-

Quench: Cool to room temperature and pour the mixture into crushed ice (10x volume).

-

Isolation: Stir vigorously until the precipitate hardens. Filter the yellow solid, wash with cold water (3x) to remove acid, and dry under vacuum at 45°C.

-

Yield Expectation: 90-95%.

Application I: Reductive Cyclization to Benzimidazoles

The primary application of Compound A is the synthesis of 4-bromo-6-(tert-butyl)-2-methyl-1H-benzimidazole .

Critical Mechanistic Insight: Standard catalytic hydrogenation (Pd/C, H₂) poses a risk of de-bromination (hydrodehalogenation). Therefore, a chemical reduction using Iron (Fe) in Acetic Acid is the preferred method. This chemoselective protocol reduces the nitro group to an amine, which immediately attacks the acetamide carbonyl, effecting cyclization without touching the aryl bromide.

Protocol 2: Fe-Mediated Reductive Cyclization

Reagents:

-

Compound A (1.0 equiv)

-

Iron Powder (325 mesh, 5.0 equiv)

-

Glacial Acetic Acid (10 mL/mmol)

-

Ethanol (Optional co-solvent, 2 mL/mmol)

Workflow:

-

Setup: Charge a 3-neck flask with Compound A and acetic acid.

-

Activation: Heat to 70°C to ensure complete dissolution.

-

Reduction: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction. Hydrogen gas evolution may occur.

-

Reflux: Increase temperature to 100°C (Reflux) and stir for 3-4 hours.

-

Checkpoint: TLC should show a highly polar spot (benzimidazole). If an intermediate amine is seen, continue heating.

-

-

Workup:

-

Purification: Recrystallization from EtOH/Water or Column Chromatography (DCM/MeOH 95:5).

Data Summary:

| Parameter | Value |

| Target Product | 4-Bromo-6-(tert-butyl)-2-methyl-1H-benzimidazole |

| Typical Yield | 82 - 88% |

| Key Impurity | De-brominated analog (if Temp > 120°C or reaction time prolonged) |

| Appearance | Off-white to pale brown solid |

Application II: Divergent Functionalization (Suzuki Coupling)

The retained bromine atom allows for late-stage diversification. This can be performed on Compound A (pre-cyclization) or on the Benzimidazole (post-cyclization) .

Recommendation: Perform Suzuki coupling pre-cyclization if the target benzimidazole requires acidic conditions that might degrade the boronic acid, or if the benzimidazole nitrogen interferes with the Pd catalyst (poisoning).

Protocol 3: Pre-Cyclization Suzuki-Miyaura Coupling

Reaction: Compound A + Aryl Boronic Acid

Reagents:

-

Compound A (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Methodology:

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.

-

Mixing: Add Compound A, Boronic acid, and Pd catalyst to the dioxane.

-

Base Addition: Add the aqueous K₂CO₃.

-

Reaction: Heat to 90°C for 6-12 hours.

-

Workup: Dilute with water, extract with EtOAc. The nitro group remains intact, ready for Protocol 2 (Cyclization).

Visualizing the Reaction Landscape

The following diagrams illustrate the synthetic flow and the specific mechanism of the reductive cyclization.

Diagram 1: Synthetic Workflow

Caption: Figure 1. Modular synthetic workflow starting from the aniline precursor.[2] The central pathway (Red) highlights the reductive cyclization.

Diagram 2: Mechanism of Fe-Mediated Cyclization

Caption: Figure 2.[2][1] Mechanistic cascade of the Fe-mediated reductive cyclization. The reduction of the nitro group triggers spontaneous condensation with the pendant acetamide.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Cyclization) | Incomplete reduction of NO₂.[6] | Ensure Iron powder is fresh (gray, not rust-red). Increase AcOH volume. |

| Loss of Bromine | Hydrodehalogenation. | Avoid Pd/C . Use Fe/AcOH or SnCl₂/HCl. |

| Solubility Issues | Product aggregation. | The tert-butyl group usually prevents this, but if observed, use THF/MeOH mixtures for workup. |

| Regioisomerism | N/A for this molecule. | The 1,2,3,5-substitution pattern forces a single cyclization mode. |

References

-

Synthesis of Brominated Nitroanilines

- PubChem Compound Summary for CID 50997856, 2-Bromo-4-(tert-butyl)-6-nitroaniline.

-

[Link]

-

General Acetylation Protocols

-

Reductive Cyclization to Benzimidazoles (Fe/AcOH Method)

-

Hanan, E. J., et al.[9] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759-2764.

-

-

Benzimidazole Synthesis Overview

-

Palladium-Catalyzed Coupling on Benzimidazoles

- Correia, I., et al. "Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions..." Molecules, 2021, 26(5), 1339.

-

[Link]

Sources

- 1. 2-Bromo-4-(tert-butyl)-6-nitroaniline | C10H13BrN2O2 | CID 50997856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4'-BROMO-2'-NITROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google Patents [patents.google.com]

- 7. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. tsijournals.com [tsijournals.com]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide for Definitive Structure Confirmation

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of rigorous research. Every subsequent experimental result, from biological activity assays to material property measurements, rests upon the certainty that the compound is precisely what it is believed to be. This guide provides an in-depth, multi-faceted spectroscopic approach to the structural elucidation of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide , a substituted aromatic amide with multiple functional groups that present a unique analytical challenge.

The molecular structure, with formula C₁₂H₁₅BrN₂O₃, necessitates a synergistic application of analytical techniques. No single method can provide a complete picture; instead, we must weave together data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable case for its identity. This document moves beyond a simple recitation of data, explaining the causality behind the expected spectral features and comparing the unique strengths of each technique in the context of this specific molecule.

Molecular Structure of Interest:

Section 1: Infrared (IR) Spectroscopy – A Rapid Fingerprint of Functionality

Expertise & Rationale: Before delving into the complexities of atomic connectivity, a prudent first step is to confirm the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally rapid and non-destructive technique for this purpose. By identifying the characteristic vibrational frequencies of bonds within the molecule, we can quickly verify the existence of the critical amide, nitro, and aromatic moieties.

Predicted Data & Interpretation: The IR spectrum of this compound is predicted to be rich with information. The most diagnostic absorptions are summarized below. The presence of all these bands provides strong, preliminary evidence for the proposed structure.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Key Features |

| **Nitro (Ar-NO₂) ** | Asymmetric Stretch | 1550 - 1475 | Strong | This band, along with the symmetric stretch, is one of the most characteristic and intense features, confirming the nitroaromatic system.[1][2][3] Conjugation with the ring shifts it to a slightly lower wavenumber than aliphatic nitro groups.[2] |

| Symmetric Stretch | 1360 - 1290 | Strong | The second highly diagnostic peak for the nitro group. In aromatic nitro compounds, both stretches are typically strong and of comparable intensity.[2][4] | |

| Secondary Amide (Ar-NH-C=O) | N-H Stretch | 3370 - 3170 | Medium | In a solid-state measurement (KBr pellet or ATR), this peak is often broadened due to hydrogen bonding. Its position confirms the presence of the N-H bond.[5][6] |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong | This is a very strong and sharp absorption. Its position below 1700 cm⁻¹ is characteristic of amides, where resonance delocalization weakens the C=O double bond.[6][7][8] | |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong | This band arises from a coupling of the N-H in-plane bend and C-N stretch. It is a key feature for identifying secondary amides.[5][6][9] | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of hydrogens attached to an sp²-hybridized carbon of the aromatic ring.[2][10] |

| C=C Stretch | 1600 - 1450 | Medium | A series of bands in this region confirms the aromatic skeleton. These can sometimes overlap with the Amide II and nitro group bands.[2][11] | |

| Aliphatic Groups | C-H Stretch (tert-butyl) | 3000 - 2850 | Medium | Confirms the sp³-hybridized C-H bonds of the tert-butyl and acetamide methyl groups.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the spectrometer is purged and a background spectrum has been collected.

-

Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

Section 2: Nuclear Magnetic Resonance (NMR) – The Blueprint of Connectivity

Expertise & Rationale: While IR confirms what functional groups are present, NMR spectroscopy reveals how they are connected. ¹H and ¹³C NMR are the most powerful tools for elucidating the precise atomic framework of an organic molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, we can map out the entire carbon-hydrogen skeleton.

¹H NMR Analysis: Proton Environment and Neighborhood

Predicted Data & Interpretation: The highly substituted and electronically diverse aromatic ring leads to a well-differentiated spectrum. Each unique proton environment will give rise to a distinct signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Interpretation |

| N-H (Amide) | 8.0 - 9.5 | Broad Singlet | 1H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the ¹⁴N nucleus and possible hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.[12] |

| Ar-H (Aromatic) | 7.5 - 8.5 | Doublet (or Singlet) | 1H | The two aromatic protons are in different environments. Their exact shifts are influenced by the strong electron-withdrawing effects of the ortho-nitro and ortho-bromo groups and the electron-donating effect of the amide. They are expected to be downfield.[12][13] They may appear as two distinct signals, possibly doublets if they couple to each other (meta-coupling, J ≈ 2-3 Hz). |

| Ar-H (Aromatic) | 7.5 - 8.5 | Doublet (or Singlet) | 1H | See above. |

| CH₃ (Acetamide) | 2.1 - 2.5 | Singlet | 3H | The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them into this characteristic region.[12][14] The signal is a singlet as there are no adjacent protons. |

| C(CH₃)₃ (tert-butyl) | 1.3 - 1.5 | Singlet | 9H | The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. This results in a strong, sharp singlet. This signal is a hallmark of the tert-butyl group. |

¹³C NMR Analysis: The Carbon Skeleton

Predicted Data & Interpretation: Proton-decoupled ¹³C NMR provides a signal for each chemically non-equivalent carbon atom, offering a direct count and characterization of the carbon backbone.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Interpretation |

| C=O (Amide) | 168 - 172 | The carbonyl carbon of the amide is significantly deshielded and appears far downfield.[14][15] |

| Ar-C (Aromatic) | 115 - 150 | The six aromatic carbons will give six distinct signals due to the lack of symmetry. The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and the amide nitrogen (C-NH) will be significantly downfield, while the carbon attached to the bromine will also be influenced. |

| C(CH₃)₃ (tert-butyl, Quaternary) | 35 - 40 | The quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (tert-butyl, Methyl) | 30 - 35 | The three equivalent methyl carbons of the tert-butyl group appear as a single, strong signal due to rapid rotation.[16][17] |

| CH₃ (Acetamide) | 23 - 27 | The methyl carbon of the acetyl group is found in the typical aliphatic region.[14] |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[18]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the ¹³C isotope has low natural abundance, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Section 3: Mass Spectrometry – Molecular Weight and Isotopic Confirmation

Expertise & Rationale: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which confirms its molecular formula, and fragmentation patterns that offer corroborating structural evidence. For this molecule, MS is particularly powerful due to the presence of a bromine atom.

Predicted Data & Interpretation:

-

Molecular Ion Peak (M⁺): The calculated monoisotopic mass of C₁₂H₁₅⁷⁹BrN₂O₃ is approximately 314.03 Da. High-resolution mass spectrometry (HRMS) should detect a molecular ion peak within a few parts per million (ppm) of this value, confirming the elemental composition.

-

Bromine Isotopic Pattern: A key confirmatory feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units (an M⁺ peak and an M+2 peak). The observation of this doublet is unequivocal evidence for the presence of a single bromine atom in the molecule.

-

Key Fragmentation Pathways: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely show characteristic fragment ions corresponding to:

-

Loss of an acetyl group (-CH₂=C=O): [M - 42]⁺

-

Loss of a methyl from the tert-butyl group: [M - 15]⁺

-

Loss of the entire tert-butyl group: [M - 57]⁺

-

Experimental Protocol: Electrospray Ionization (ESI) HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (typically [M+H]⁺ in positive ion mode).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or TOF to obtain an accurate mass measurement of the molecular ion and observe the characteristic bromine isotopic pattern.

Section 4: A Comparative Synthesis for Structure Confirmation

No single technique is sufficient on its own. The power of this analytical approach lies in the convergence of evidence from these orthogonal methods. An IR spectrum might be consistent with the structure, but many isomers could have similar spectra. An accurate mass measurement confirms the formula, but not the connectivity. It is the detailed connectivity map from NMR, supported by the functional group data from IR and the formula from MS, that provides definitive proof.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments, moving from broad characterization to fine structural detail.

Comparison of Analytical Techniques

| Technique | Primary Information Provided | Strengths for this Molecule | Limitations |

| IR Spectroscopy | Functional Groups | Rapidly confirms NO₂, amide, and Ar-H bonds. | Provides no connectivity information; many isomers would have similar spectra. |

| Mass Spectrometry | Molecular Formula & Fragmentation | Unambiguously confirms elemental composition and the presence of one Br atom via isotopic pattern. | Does not distinguish between positional isomers (e.g., different substitution patterns on the ring). |

| ¹H NMR | H environments & connectivity | Maps out all proton environments, confirms tert-butyl and acetamide groups, and reveals aromatic substitution pattern through chemical shifts and coupling. | Signal overlap can occur; N-H peak can be broad or exchangeable. |

| ¹³C NMR | Carbon skeleton | Provides a count of unique carbons, confirming the molecular complexity. Chemical shifts confirm carbonyl, aromatic, and aliphatic carbons. | Low sensitivity requires more sample and longer acquisition time. Does not directly show C-H connectivity. |

| 2D NMR | Advanced Connectivity (H-H, C-H) | Techniques like COSY, HSQC, and HMBC can be used to definitively link all proton and carbon signals, resolving any ambiguities from 1D spectra. | More time-consuming to acquire and interpret. |

Conclusion

The structural confirmation of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is a clear example of the necessity of a multi-technique analytical approach. The rapid functional group identification by IR spectroscopy , combined with the definitive molecular formula and bromine confirmation from mass spectrometry , sets the stage for the detailed structural mapping provided by ¹H and ¹³C NMR . Each technique provides a unique and essential piece of the puzzle. The convergence of data from these methods—the characteristic IR bands, the precise mass and 1:1 M/M+2 isotopic pattern in the MS, and the specific chemical shifts, integrations, and multiplicities in the NMR spectra—allows for an unambiguous and confident assignment of the molecular structure, meeting the highest standards of scientific integrity required in research and development.

References

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Chemistry Steps. (n.d.). Infrared of nitro compounds. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

University of Regensburg. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

-

ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

ScienceDirect. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

-

National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl 3 at 20 °C...[Link]

-

SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. [Link]

-

Master Organic Chemistry. (2022). 13 C-NMR - How Many Signals. [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

SpectraBase. (n.d.). tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Chemistry Steps. (n.d.). Aromatic, Antiaromatic, or Nonaromatic Compounds. [Link]

-

Chemistry LibreTexts. (n.d.). 22.4 Aromatic Compounds – Structure and Naming. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

DuEPublico. (n.d.). Characterization and structural elucidation of compounds in unconventional crude oils. [Link]

-

NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. [Link]

-

ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

comparative study of different synthesis routes for N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of novel chemical entities is paramount. N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is a highly substituted aniline derivative with potential applications as a key intermediate in the synthesis of complex organic molecules. Its intricate substitution pattern necessitates a carefully planned synthetic strategy. This guide provides an in-depth comparative study of two plausible synthetic routes for this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.

Introduction to the Target Molecule

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide features a sterically demanding and electronically diverse substitution pattern on the phenyl ring. The presence of ortho-bromo and ortho-nitro groups to the acetamido functionality, along with a para-tert-butyl group, makes this molecule a challenging yet valuable building block. The strategic synthesis of this compound requires a thorough understanding of electrophilic aromatic substitution reactions and the directing effects of various functional groups.

This guide will compare two multi-step synthetic pathways starting from the commercially available precursor, 4-(tert-butyl)aniline. The comparison will focus on regioselectivity, potential yields, and the complexity of each route.

Comparative Overview of Synthetic Routes

Two logical synthetic pathways for the preparation of the key intermediate, 2-Bromo-4-(tert-butyl)-6-nitroaniline, are outlined below. Both routes culminate in a final acetylation step to yield the target molecule.

| Parameter | Route A: Nitration then Bromination | Route B: Bromination then Nitration |

| Starting Material | 4-(tert-butyl)aniline | 4-(tert-butyl)aniline |

| Key Intermediates | 4-(tert-butyl)-2-nitroaniline | 2-bromo-4-(tert-butyl)aniline |

| Number of Steps | 3 | 3 |

| Primary Challenge | Controlling regioselectivity during bromination of an activated and deactivated ring. | Potential for isomeric impurities during nitration. |

| Potential Advantage | Potentially cleaner nitration in the first step. | Avoids bromination of a more deactivated ring. |

Route A: Synthesis via Nitration followed by Bromination

This synthetic strategy introduces the nitro group first, followed by the bromo group, before the final acetylation.

Conceptual Workflow of Route A

Caption: Synthetic workflow for Route A.

Expertise & Experience: Rationale for Route A

The initial nitration of 4-(tert-butyl)aniline is expected to be highly regioselective. The powerful ortho,para-directing amino group and the ortho,para-directing tert-butyl group work in concert. The nitro group is likely to add to the 2-position, ortho to the amine and meta to the tert-butyl group, due to the strong activating effect of the amino group. The subsequent bromination of 4-(tert-butyl)-2-nitroaniline is the critical step. The amino group directs ortho and para, while the nitro group directs meta. This combination should favor the introduction of bromine at the 6-position, which is ortho to the activating amino group and meta to the deactivating nitro group.

Experimental Protocols for Route A

Step 1: Synthesis of 4-(tert-butyl)-2-nitroaniline

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(tert-butyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (2 equivalents) dropwise while maintaining the temperature below 5°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0°C.

-

Add the pre-cooled nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline

-

Dissolve 4-(tert-butyl)-2-nitroaniline (1 equivalent) in a suitable solvent like acetic acid or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) in portions to the solution. Alternatively, a solution of bromine in acetic acid can be used.

-

Stir the reaction mixture at room temperature for several hours, or gently heat if necessary, while monitoring by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and succinimide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-4-(tert-butyl)-6-nitroaniline.

Step 3: Synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

-

In a round-bottom flask, dissolve 2-Bromo-4-(tert-butyl)-6-nitroaniline (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2-1.5 equivalents) to the solution.

-

Due to the steric hindrance around the amino group, the reaction may be slow at room temperature. Heat the reaction mixture at 80-100°C for 2-4 hours, monitoring by TLC. The use of a catalyst such as a catalytic amount of sulfuric acid or 4-dimethylaminopyridine (DMAP) might be beneficial for this sterically hindered aniline.[1]

-

After completion, cool the mixture to room temperature and pour it into cold water with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to yield the final product, N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide.

Route B: Synthesis via Bromination followed by Nitration

This alternative pathway introduces the bromo substituent first, followed by nitration and then the final acetylation.

Conceptual Workflow of Route B

Caption: Synthetic workflow for Route B.

Expertise & Experience: Rationale for Route B